Prazepine

説明

Historical Trajectories and Early Investigations of Prazepine and Related Chemotypes

The exploration of tricyclic compounds for medicinal purposes began in the 1950s, leading to the discovery of imipramine (B1671792), the first TCA. ambar-lab.comcambridge.org This discovery spurred further research into related chemical structures, known as chemotypes, in the quest for new therapeutic agents. This compound, also known by its synonym propazepine, emerged during this period of intense investigation into dibenzazepine (B1670418) derivatives. wikipedia.orgnih.gov Early studies in the 1960s compared the pharmacological effects of this compound with those of imipramine, noting its potent antihistaminic properties. vulcanchem.comncats.io

Initial research indicated that this compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a mechanism it shares with many other antidepressants. vulcanchem.com It demonstrated a higher affinity for the norepinephrine (B1679862) transporter (NET) compared to the serotonin (B10506) transporter (SERT). vulcanchem.com Phase I and II clinical trials were conducted to evaluate its efficacy in treating major depressive disorder. vulcanchem.com However, the development of this compound stalled by the 1980s, coinciding with the advent of a new class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs), and concerns about the side effects associated with TCAs. vulcanchem.comwikipedia.org

The broader family of dibenzazepines, to which this compound belongs, has a rich history in medicinal chemistry. The first in this family, carbamazepine, was synthesized in 1953 and later approved for trigeminal neuralgia and epilepsy. nih.gov The structural similarities between these anticonvulsants and tricyclic antidepressants highlight the interconnectedness of early drug discovery efforts. nih.gov Research into dibenzazepine derivatives continues, with a focus on creating new compounds with improved efficacy and fewer side effects for a range of conditions, including epilepsy and cancer. nih.govresearchgate.net

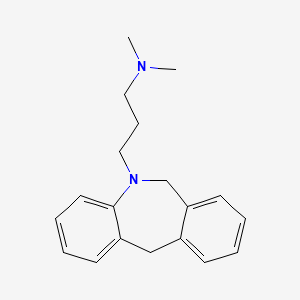

Structure

3D Structure

特性

CAS番号 |

73-07-4 |

|---|---|

分子式 |

C19H24N2 |

分子量 |

280.4 g/mol |

IUPAC名 |

3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 |

InChIキー |

UKCVXGBHVGMFCN-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |

正規SMILES |

CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |

他のCAS番号 |

73-07-4 |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Prazepine

Established and Novel Synthetic Pathways for Prazepine Elucidation

This compound's chemical structure is characterized by a 6,11-dihydro-5H-dibenzo[b,e]azepine ring system, to which a 3-(dimethylamino)propyl side chain is attached at the 5-position. nih.gov The chemical synthesis of this compound has been documented, with early reports, such as that by Jílek et al. in 1965, detailing new synthetic approaches for propazepins. wikipedia.org While the precise details of these established routes for this compound are not extensively detailed in general literature, the synthesis of tricyclic compounds typically involves the construction of the central seven-membered azepine ring, followed by the introduction of the requisite side chains.

Novel synthetic pathways often draw inspiration from advancements in constructing similar complex polycyclic systems. For instance, the synthesis of dibenzocycloheptenones, which share a structural resemblance to the this compound core, has seen modern developments. These include:

Palladium-catalyzed divergent synthesis: This method allows for the formation of dibenzocycloheptenones from aryl iodides and α-oxocarboxylic acids, utilizing strained alkenes like oxanorbornadiene. thieme-connect.com This approach highlights the utility of transition metal catalysis in forming complex fused-ring systems.

Radical cyclization of biaryl ynones: A metal-free protocol has been developed for synthesizing seleno-dibenzocycloheptenones through the radical cyclization of biaryl ynones in the presence of diorganyl diselenides, employing Oxone as a green oxidizing agent. This method is noted for its operational simplicity, scalability, and high regioselectivity, achieving yields up to 99%. acs.org

Phosphorus-centered radical-initiated cyclization: A versatile strategy for constructing seven-membered rings, specifically dibenzocycloheptanones (a related scaffold to this compound's core), employs a 7-endo-trig cyclization initiated by a phosphorus-centered radical. This method offers a step-economical regime for assembling a wide range of phosphorylated dibenzocycloheptanones. rsc.orgnih.gov

The incorporation of the 3-(dimethylamino)propyl side chain is a critical step in this compound synthesis. Precursors for this side chain, such as N-methylpiperazine, are important building blocks in organic synthesis. N-methylpiperazine can be synthesized industrially by reacting diethanolamine (B148213) and methylamine (B109427) under high pressure and temperature (250 bar and 200 °C). atamanchemicals.comwikipedia.org Another method involves the methylation of piperazine (B1678402) hexahydrate using formaldehyde (B43269) and hydrogen, or formic acid, as raw materials. atamanchemicals.comgoogle.com

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

Derivatization strategies are fundamental in medicinal chemistry for exploring Structure-Activity Relationships (SAR). These strategies involve systematically modifying the chemical and structural characteristics of a lead compound to understand how these changes impact its biological activity. mdpi.comresearchgate.net For this compound, SAR studies would typically involve modifications to its dibenzazepine (B1670418) core and/or the 3-(dimethylamino)propyl side chain.

The presence of four or more carbons on the side chain can decrease activity. gpatindia.com

Methyl substituents on amino groups tend to increase activity. gpatindia.com

Substitution on amino groups with ethyl or larger moieties can increase toxicity and reduce drug activity. gpatindia.com

Removal of a benzene (B151609) ring from the tricyclic structure can render the compound inactive. gpatindia.com

These findings provide a framework for designing this compound analogues, guiding modifications to the side chain length, the nature of amino group substituents, and the integrity of the aromatic rings to optimize desired properties. The overarching goal is to identify a "proof of concept" molecule with a suitable profile for in vivo pharmacological validation and potential progression towards a clinical candidate. researchgate.net

Application of Modern Synthetic Techniques in this compound Synthesis (e.g., Microwave-Assisted Synthesis)

Modern synthetic techniques play a crucial role in accelerating and improving the efficiency of chemical synthesis. Among these, microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry due to its ability to dramatically reduce reaction times and often enhance yields. rsc.organton-paar.commdpi.comnih.govresearchgate.net

Microwave-Assisted Synthesis (MAS): MAS operates by directly coupling microwave energy with polar molecules (solvents, reagents, catalysts) in the reaction mixture, leading to rapid and efficient internal heating. anton-paar.com This contrasts with conventional heating methods that rely on external heat transfer, which can be slower and less uniform. The benefits of MAS include:

Reduced Reaction Times: Reactions that might take days or hours under conventional heating can often be completed in minutes or even seconds using microwave irradiation. anton-paar.comnih.govresearchgate.net

Increased Yields: MAS can lead to higher product yields compared to traditional methods. rsc.organton-paar.com

Improved Selectivity: In some cases, MAS can offer improved selectivity for desired products.

The applicability of MAS to this compound synthesis is highly probable given its successful application in the synthesis of other azepines and N-heterocyclic compounds. For example, a novel and efficient microwave-assisted synthetic procedure has been developed for the formation of 5H-dipyrido[4,3-b] nih.govazepines through double nucleophilic aromatic substitution reactions. researchgate.net Similarly, MAS has been utilized for the synthesis of various azoles and azolopyrimidines, demonstrating its effectiveness for diverse heterocyclic systems. mdpi.com

Beyond MAS, other modern synthetic techniques that could be leveraged in this compound research include:

Parallel Synthesis and High-Throughput Experimentation: These techniques enable the rapid generation and optimization of large compound libraries, which is crucial for accelerating drug discovery and lead optimization. spirochem.com

Computational Tools and Machine Learning: Increasingly, computational methods and machine learning algorithms are being employed to predict reaction outcomes, optimize reaction conditions, and design more efficient synthetic routes, thereby reducing the need for extensive trial-and-error experimentation. afjbs.com

These modern techniques collectively enhance the efficiency, speed, and sustainability of synthetic endeavors in the development of complex chemical compounds like this compound.

Preclinical Pharmacological Investigations and Receptor Interactions of Prazepine

Molecular and Cellular Mechanisms of Action of Prazepine: In Vitro Studies

In vitro studies are crucial for understanding the direct interactions of a compound with biological targets at a molecular and cellular level, often preceding more complex in vivo investigations. ncats.ionih.gov

Ligand-target interactions are fundamental to pharmacology, describing how a chemical compound, or ligand, binds to specific molecular targets, such as receptors, to elicit a biological response. wikipedia.orgnih.govnih.gov These interactions are characterized by properties such as binding affinity (e.g., Ki values), selectivity, and the resulting conformational changes in the receptor. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov this compound is identified as a tricyclic antidepressant. wikipedia.org While specific detailed receptor binding profiles for this compound are limited in recent literature, tricyclic antidepressants generally exert their effects by interacting with various neurotransmitter receptors and transporters. probes-drugs.org One database entry associated with this compound lists Ki values of 120.0 nM and 150.0 nM for an unspecified target, linked to a GPCR structure (PDB ID 6bqg). [Previous Search Result 5] This PDB ID corresponds to the 5-hydroxytryptamine receptor 2C (5-HT2C receptor). proteopedia.orgnih.govzhanggroup.orggpcrdb.orgox.ac.uk However, a direct and explicit confirmation that these specific Ki values belong to this compound's interaction with the 5-HT2C receptor was not found in the provided snippets.

Enzyme modulation involves a compound altering the activity of specific enzymes, which can, in turn, influence signal transduction pathways. creative-enzymes.comsavemyexams.com Signal transduction pathways are complex networks of molecular events that transmit extracellular signals into intracellular responses, often involving a cascade of enzyme-catalyzed reactions like phosphorylation. creative-enzymes.comnih.govtjnpr.org As a tricyclic antidepressant, this compound is expected to modulate monoamine reuptake transporters, which are a class of enzymes responsible for the reabsorption of neurotransmitters from the synaptic cleft. probes-drugs.org For instance, imipramine (B1671792), a structurally related TCA, is known to block both serotonin (B10506) and norepinephrine (B1679862) reuptake transporters, with a higher affinity for the serotonin reuptake transporter. probes-drugs.org While this compound's precise effects on specific enzymes or detailed signal transduction pathways beyond its general classification as a TCA are not extensively detailed in the provided search results, its classification suggests a similar mechanism of action involving the modulation of neurotransmitter levels in the synaptic space.

Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing a critical role in electrical signaling in excitable cells such as neurons. patsnap.comjapsonline.com Modulation of ion channel activity can significantly influence neuronal excitability and other cellular functions. nih.govpatsnap.comjapsonline.comnih.gov Some tricyclic antidepressants, including imipramine, have been shown to inhibit N-type calcium ion channels. probes-drugs.org However, specific preclinical data detailing this compound's direct modulation of ion channels were not found in the provided information.

Enzyme Modulation and Signal Transduction Pathways

Preclinical Pharmacodynamics of this compound in Animal Models

Preclinical pharmacodynamic studies in animal models assess the physiological and biochemical effects of a drug within a living organism, providing insights into its potential efficacy and mechanisms of action in a more integrated biological context. ncats.ioproteopedia.orgbps.ac.uk

Due to this compound primarily being investigated in initial medical tests and not widely used as a tricyclic antidepressant, detailed contemporary in vivo efficacy data are limited. wikipedia.org However, early preclinical studies conducted in the 1960s compared the pharmacological properties and effects of this compound (referred to as Propazepine) with imipramine in animal models, particularly rats. These comparative studies investigated various aspects of their actions:

Electrophysiological Comparisons: Studies were conducted to compare the electrophysiological effects of imipramine and propazepine in animals with implanted electrodes. wikipedia.orgncats.ioncats.iomedkoo.comwikipedia.orgdntb.gov.ua

Conditioned Reflex Methods: The effects of imipramine and propazepine were evaluated using conditioned reflex methods in rats. wikipedia.orgncats.ioncats.io

Behavioral Pharmacology: Investigations explored the influence of propazepine, alone and in combination with other compounds like iproniazid (B1672159) and reserpine, on behavioral responses such as orientation reaction and conditioned defense reaction in rats. wikipedia.orgncats.io

These studies aimed to characterize this compound's pharmacological responses in a living system, often in direct comparison to the established antidepressant imipramine.

Neurochemical profiling in preclinical contexts involves analyzing changes in neurotransmitter levels or other neurochemicals in response to drug administration, providing insights into the drug's impact on brain chemistry. [19, Previous Search Result 24, 38] A specific study investigated the "Serotonin level in human and animal thrombocytes after imipramine and propazepine administration" in 1965. wikipedia.orgncats.iomediasphera.ru This research directly examined the neurochemical effects of this compound in an animal context, focusing on serotonin levels. Given this compound's classification as a tricyclic antidepressant, it is expected to influence monoamine neurotransmission, similar to how imipramine increases serotonin- and norepinephrine-based neurotransmission. probes-drugs.org

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source |

| PubChem CID | 299322 | wikipedia.orgzhanggroup.org |

| Chemical Formula | C₁₉H₂₄N₂ | zhanggroup.org |

| Molar Mass | 280.415 g·mol⁻¹ | wikipedia.org |

| Classification | Tricyclic Antidepressant (TCA) | wikipedia.org |

| Other Noted Property | Potent Antihistaminic Properties | ncats.ioncats.io |

Table 2: Preclinical Studies Involving this compound (Propazepine) in Animal Models

| Study Type | Animal Model | Comparison Drug | Key Focus | Year | Source |

| Electrophysiological Comparison | Animals | Imipramine | Electrophysiological effects with implanted electrodes | 1962 | wikipedia.orgncats.iomedkoo.com |

| Pharmacological Properties | Animals | Imipramine | General pharmacological characteristics | 1961 | wikipedia.orgncats.ioresearchgate.net |

| Conditioned Reflex Method | Rats | Imipramine | Behavioral responses | 1962 | wikipedia.orgncats.ioncats.io |

| Orientation/Defense Reaction | Rats | Iproniazid, Reserpine | Behavioral effects and combinations | 1964 | wikipedia.orgncats.io |

| Serotonin Level Administration | Human & Animal Thrombocytes | Imipramine | Impact on serotonin levels in thrombocytes | 1965 | wikipedia.orgncats.iomediasphera.ru |

Pharmacokinetic Characterization of Prazepine in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

The ADME profile of a compound in preclinical animal models is fundamental to understanding its fate within a living organism. These studies are crucial for assessing how a drug is absorbed into the bloodstream, distributed to various tissues and organs, metabolized into other compounds, and ultimately eliminated from the body wikipedia.orguu.nlbivatec.comhumaneresearch.org.uk. Typical preclinical ADME studies utilize various animal species, most commonly rodents (e.g., mice and rats) and larger mammals (e.g., dogs, non-human primates) parazapharma.combiorxiv.orgkisacoresearch.comsrce.hr.

Absorption: This phase examines the rate and extent to which a compound enters the systemic circulation from the site of administration. For oral administration, factors such as gastrointestinal tract anatomy and physiology, as well as the compound's physicochemical properties (e.g., solubility, permeability), influence absorption bivatec.commerckvetmanual.comnih.gov. Studies often involve measuring plasma concentrations over time following administration to determine parameters like maximum concentration (Cmax) and time to reach Cmax (Tmax) biorxiv.orgsrce.hr.

Distribution: Once absorbed, a compound distributes to various tissues and organs via the bloodstream. Distribution is influenced by factors such as blood flow to tissues, tissue-binding characteristics, and the compound's lipophilicity and protein binding wikipedia.orgbivatec.comnih.gov. The volume of distribution at steady state (Vdss) is a key parameter that reflects the apparent volume into which the drug distributes in the body biorxiv.orgsrce.hr. Studies often involve collecting tissue samples at different time points to quantify drug concentrations in specific organs parazapharma.com.

Metabolism: Metabolism, primarily occurring in the liver, transforms the parent compound into metabolites, which can be more water-soluble for easier excretion, or sometimes more pharmacologically active or toxic bivatec.comnih.govmassey.ac.nz. Key metabolic enzymes, such as cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT), play significant roles srce.hrnih.gov. In vitro studies using liver microsomes or hepatocytes from various species are often conducted to identify metabolic pathways and characterize metabolite profiles srce.hrnih.gov. In vivo metabolism studies involve identifying and quantifying metabolites in biological samples (e.g., plasma, urine, feces) iaea.orgadmescope.com.

Excretion: This refers to the irreversible removal of the parent compound and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary/fecal bivatec.combiorxiv.orgnih.govadmescope.comnih.govpitt.edu. Excretion studies typically involve collecting urine and feces over time to quantify the amount of radioactivity or parent compound and its metabolites eliminated parazapharma.combiorxiv.orgadmescope.com. Biliary excretion can be assessed using bile duct cannulated animal models biorxiv.org.

Interspecies Pharmacokinetic Comparisons in Preclinical Models (e.g., Rodents, Larger Animal Models)

Interspecies pharmacokinetic comparisons are essential in preclinical drug development to understand how a compound's ADME profile varies across different animal species and to extrapolate findings to humans kisacoresearch.comnih.govbiorxiv.orgijper.orgnih.gov. Differences in drug pharmacokinetics between species can arise from variations in anatomy, physiology, biochemistry, and even behavior bivatec.comnih.gov.

Commonly used preclinical models include rodents (mice, rats) and larger animal models (dogs, non-human primates, pigs, sheep) parazapharma.combiorxiv.orgkisacoresearch.combiorxiv.orgnih.govnih.govscielo.br. Rodents are frequently used for initial screenings due to their cost-effectiveness, ease of handling, and shorter life spans, which facilitate studies on chronic conditions nih.govscielo.br. Larger animal models, particularly dogs and non-human primates, are often chosen for later-stage preclinical studies due to their greater physiological and genetic similarity to humans, making them more relevant for clinical translation kisacoresearch.combiorxiv.orgnih.govscielo.br.

Key pharmacokinetic parameters such as clearance (CL), half-life (t1/2), volume of distribution (Vd), and oral bioavailability (F%) are compared across species biorxiv.orgsrce.hr. For example, studies on other compounds have shown significant interspecies variability in these parameters. For instance, GS-441524 exhibited a plasma clearance ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice, and oral bioavailability varied from 8.3% in monkeys to 85% in dogs biorxiv.org. Similarly, the elimination half-life of pramiverine (B1678043) varied from 4-7 hours in rats to 17-32 hours in dogs and 8-26 hours in rhesus monkeys for total radioactivity, while unmetabolized pramiverine had half-lives of 2 hours in dogs and 3 hours in rhesus monkeys nih.gov.

Factors contributing to interspecies differences include:

Metabolic enzyme expression and activity: Variations in the types and levels of metabolizing enzymes (e.g., CYP450 isoforms) can lead to different metabolic rates and metabolite profiles across species bivatec.com.

Protein binding: Differences in plasma protein binding can affect the free fraction of the drug available for distribution and elimination nih.govnih.gov.

Organ size and blood flow: Proportional differences in organ sizes and blood flow rates relative to body weight can impact drug distribution and clearance wikipedia.orgnih.gov.

Transporter expression: Variations in drug transporter proteins can influence absorption, distribution, and excretion biorxiv.org.

Specific Data for Prazepine: There is no specific published data available detailing interspecies pharmacokinetic comparisons of this compound (PubChem CID 299322) across different preclinical animal models.

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound in Animal Systems

Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic computational approach that simulates the ADME of chemical substances by integrating drug-specific physicochemical properties with system-specific physiological and anatomical parameters of the animal (or human) body wikipedia.orghumaneresearch.org.uksrce.hrrjpbr.comepa.govplos.orgmdpi.com. PBPK models represent the body as a system of interconnected compartments corresponding to specific organs or tissues (e.g., liver, kidney, brain, adipose tissue), with interconnections representing blood or lymph flows wikipedia.orgrjpbr.comepa.govmdpi.com.

The development of a PBPK model typically involves:

Defining physiological parameters: These include organ volumes, blood flow rates, tissue composition (e.g., lipid content), and breathing rates, which are often obtained from scientific literature for various species wikipedia.orgnih.govepa.gov.

Defining drug-specific parameters: These include physicochemical properties (e.g., molecular weight, pKa, logP), plasma protein binding, and in vitro metabolic and transport data (e.g., microsomal intrinsic clearance, transporter kinetics) wikipedia.orghumaneresearch.org.uksrce.hrepa.govmdpi.com.

Constructing mathematical equations: A system of differential equations is formulated based on mass balance principles to describe the drug's movement into, within, and out of each compartment wikipedia.orgmdpi.com.

Applications of PBPK modeling in animal systems include:

Predicting ADME profiles: Simulating drug concentrations over time in various tissues and organs wikipedia.orghumaneresearch.org.ukplos.orgphysiomics.co.uk.

Interspecies extrapolation: Scaling pharmacokinetic parameters from animals to humans or between different animal species by changing physiological parameters in the model ijper.orgnih.govrjpbr.comepa.govmdpi.comnih.gov. This can reduce the need for extensive animal testing uu.nlhumaneresearch.org.ukrjpbr.com.

Dose optimization: Informing dosage regimens for preclinical studies and predicting drug residues plos.org.

Understanding tissue distribution and accumulation: Providing insights into how a drug distributes and accumulates in different target organs physiomics.co.uk.

Supporting preclinical development: Facilitating the design of preclinical studies and accelerating drug development by providing predictive insights srce.hrnih.govresearchgate.net.

PBPK models can be developed using a "bottom-up" approach, integrating in vitro and in silico data to predict in vivo behavior, or a "top-down" approach, refining models with observed clinical data srce.hr. While complex, the advent of high-performance computing and commercial software has increased their utility in drug development srce.hr.

Specific Data for this compound: No published PBPK modeling studies specifically for this compound (PubChem CID 299322) in animal systems were identified in the reviewed literature.

Structure Activity Relationship Sar and Computational Chemistry of Prazepine

Elucidation of Structure-Activity Relationships for Prazepine and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure impact its biological activity. While specific detailed SAR studies focusing solely on this compound are limited in the provided search results, insights can be drawn from its classification as a tricyclic antidepressant and comparisons to related compounds like imipramine (B1671792) and prazosin (B1663645). wikipedia.org

This compound is structurally related to imipramine, differing in the central ring nitrogen's position. wikipedia.org The tricyclic antidepressant class often features a common structural motif, and the presence of a piperazine (B1678402) substructure is frequently observed in many marketed antidepressants, playing a significant role in their specific binding conformations and favorable CNS pharmacokinetic profiles. nih.gov

Studies on analogues of other related compounds, such as prazosin, have revealed important SAR insights. For instance, in prazosin analogues, the piperazine ring is not always essential for potency, but optimal activity can depend on factors like the carbon-chain length of an alkanediamine moiety and N-methylation of amide and amino functions. nih.gov Replacing the piperazine ring with an alkanediamine chain in prazosin-related compounds, for example, can lead to highly selective alpha-1 adrenoreceptor antagonists. nih.gov This suggests that similar structural modifications around the tricyclic core and the side chain of this compound could significantly influence its activity and selectivity towards specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. This approach is widely used to predict the activity of new molecules and to identify optimal structural features for desired biological effects. japsonline.com

While direct QSAR modeling for this compound derivatives is not explicitly detailed in the search results, the principles and applications of QSAR are broadly applicable to drug derivatives. QSAR models often use various molecular descriptors, including electrostatic, geometrical, lipophilic, physicochemical, and steric parameters, to correlate with biological activity. researchgate.netnih.govnih.gov For example, QSAR studies on other chemical derivatives, such as pyrazoline or isoquinoline (B145761) derivatives, have successfully predicted pIC50 values and identified key descriptors influencing inhibitory activity. japsonline.comresearchgate.netnih.gov

A typical QSAR modeling process involves:

Dataset preparation : Dividing compounds into training and test sets. nih.govnih.gov

Descriptor calculation : Determining molecular descriptors using computational methods like DFT/B3LYP. researchgate.netnih.govnih.gov

Model construction : Employing statistical methods such as multiple linear regression (MLR), multiple non-linear regression, or artificial neural networks (ANN). researchgate.netnih.govnih.gov

Model validation : Internal and external validation, often using cross-validation techniques and statistical parameters like R², R²test, and Q²cv. researchgate.netnih.gov

The insights gained from QSAR modeling can guide the design of new this compound derivatives with enhanced or modified pharmacological profiles by understanding which structural features contribute proportionally or inversely to activity. japsonline.comresearchgate.netnih.gov

In Silico Approaches and Molecular Modeling of this compound

In silico molecular modeling encompasses a range of computational techniques used to predict and analyze molecular interactions, playing a crucial role in modern drug development. nanoschool.inresearchgate.netschrodinger.com These methods allow for the design and optimization of drug candidates by simulating their behavior at an atomic level. nanoschool.innih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to understand the binding modes and stability of ligand-receptor complexes. nanoschool.inresearchgate.netmdpi.comrsc.orgresearchgate.netmdpi.com

Molecular Docking : This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor, providing insights into binding poses and binding energies. nanoschool.inresearchgate.netmdpi.comrsc.org Software like AutoDock Vina is commonly used for this purpose. mdpi.com Docking studies can reveal favorable interactions, such as hydrogen bonds and van der Waals interactions, between the ligand and specific amino acid residues in the binding site. researchgate.netrsc.orgmdpi.commdpi.com

Molecular Dynamics Simulations : MD simulations extend docking studies by simulating the dynamic behavior of molecular systems over time, accounting for the flexibility of both the ligand and the protein. nih.govmdpi.comrsc.orgresearchgate.netmdpi.comnih.govrsc.org They provide a comprehensive dynamic description of the ligand-receptor system, assessing the capacity of compounds to maintain stable binding poses. mdpi.com MD simulations can track atomic motions, conformational changes, and the stability of complexes, often revealing key residues involved in binding. nih.govrsc.org For instance, MD simulations have been used to confirm binding modes and the influence of interactions like metal coordination bonds and π–π interactions. mdpi.com

These simulations are essential for understanding the binding mechanism and conformational relationships between inhibitors and proteins, providing a theoretical basis for the design and optimization of compounds. rsc.org

Quantum chemical calculations apply quantum mechanics to chemical systems, focusing on the electronic contributions to physical and chemical properties of molecules at the atomic level. wikipedia.org These calculations are used to understand reaction pathways, transition states, and spectroscopic properties, providing detailed insights into molecular behavior. wikipedia.orgnih.gov

For this compound, quantum chemical calculations could be employed to:

Optimize molecular geometry : Determine the most stable 3D arrangement of atoms.

Calculate electronic properties : Such as charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials, which are critical for understanding reactivity and intermolecular interactions.

Study reaction mechanisms : Trace back reaction paths and predict reactant candidates, although this is computationally intensive. nih.gov

Analyze spectroscopic data : Predict and verify IR, NMR, or other spectroscopic data. wikipedia.orgderpharmachemica.com

These calculations often involve methods like Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31G(d)) to determine quantum descriptors for QSAR studies. researchgate.netnih.govnih.gov While computationally demanding, especially for larger systems, quantum chemical calculations provide a fundamental understanding of the electronic structure that underpins the SAR. nih.govrsc.org

Machine learning (ML) is increasingly integrated into SAR studies to enhance the efficiency and accuracy of drug discovery. kjrs.orgferit.hrcapellaspace.commdpi.comutwente.nl In the context of this compound SAR, ML algorithms can be applied to:

Predict activity : Build predictive models based on large datasets of this compound derivatives and their known activities. Algorithms like Random Forest (RF), Support Vector Machine (SVM), and Convolutional Neural Networks (CNNs) are commonly used for classification and regression tasks in SAR. ferit.hrmdpi.comutwente.nl

Identify key features : ML models can help identify the most influential molecular descriptors or structural fragments that contribute to the desired biological activity, aiding in lead optimization. nih.gov

Virtual screening : Accelerate the identification of potential active compounds from vast chemical libraries.

De novo design : Generate novel chemical structures with predicted desirable properties.

For instance, ML, including deep learning algorithms, has been applied to analyze complex datasets, such as Synthetic Aperture Radar (SAR) images for target detection and land cover classification, demonstrating its capability in handling high-dimensional data and complex patterns. kjrs.orgferit.hrcapellaspace.commdpi.comutwente.nl Applying these advanced ML techniques to this compound SAR studies could lead to more robust predictive models and accelerate the design of new, more effective analogues.

Advanced Analytical Methodologies for Prazepine Research

Chromatographic Techniques for Prazepine Separation and Quantification

Chromatographic techniques are fundamental for separating and quantifying components within complex mixtures. For this compound, these methods would be employed to isolate the compound from impurities or matrix components and to determine its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique that separates compounds based on their differential interactions with a stationary phase and a mobile phase. oecd.org Given that this compound is a non-volatile compound, HPLC would be a primary choice for its analysis. In an HPLC system, the sample containing this compound would be injected into a column packed with a stationary phase (e.g., C18 reverse-phase column). A liquid mobile phase, consisting of a mixture of solvents (e.g., acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility), is pumped through the column at high pressure. filab.fr this compound's retention time on the column would depend on its polarity and interactions with the stationary and mobile phases, allowing for its separation from other components. Detection typically occurs via a UV detector, which measures the absorption of ultraviolet light by the analyte as it elutes. ejgm.co.uk The area under the resulting peak in the chromatogram is proportional to the concentration of this compound, enabling its quantification. ejgm.co.uk While HPLC is highly suitable for compounds like this compound, specific published HPLC methods detailing parameters such as column type, mobile phase composition, flow rate, and detection wavelength for this compound (PubChem CID 299322) were not found in the reviewed literature.

Gas Chromatography (GC) is an analytical technique primarily used for the separation, identification, and quantification of volatile and thermally stable compounds. phenomenex.comthermofisher.comorganomation.com In GC, the sample is vaporized in a heated injection port and carried through a column by an inert carrier gas (e.g., helium or nitrogen). phenomenex.com Separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column. phenomenex.comthermofisher.com Components elute from the column at different retention times, which serve as identifiers. phenomenex.comthermofisher.com While GC is highly effective for volatile substances, this compound, being a tricyclic antidepressant, may not be sufficiently volatile or might be prone to thermal degradation at the high temperatures typically required for GC analysis without prior derivatization. jetir.org If GC were to be applied to this compound, derivatization (e.g., silylation) would likely be necessary to convert it into a more volatile and thermally stable form. mdpi.com Despite the general utility of GC in pharmaceutical analysis, specific GC methods for this compound (PubChem CID 299322) were not identified in the available research.

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS), offering enhanced sensitivity, selectivity, and structural information. ijpsjournal.commdpi.comwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is considered a gold standard for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. ijpsjournal.comwikipedia.orgrfppl.co.in In LC-MS, the separated components from the HPLC column are introduced into a mass spectrometer via an interface (e.g., electrospray ionization, ESI). wikipedia.org The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge (m/z) ratios, providing characteristic mass spectra that aid in identification and quantification. mdpi.comwikipedia.org LC-MS/MS offers superior sensitivity and specificity, allowing for the detection and quantification of analytes even at very low concentrations in complex samples. ijpsjournal.comwikipedia.org This technique would be invaluable for this compound research, especially for identifying metabolites or analyzing the compound in biological matrices. ijpsjournal.comwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines GC separation with MS detection. filab.frthermofisher.com Similar to GC, GC-MS is primarily used for volatile and semi-volatile compounds. filab.frthermofisher.com If this compound were to be analyzed by GC-MS, it would likely require derivatization to increase its volatility and thermal stability. mdpi.com The mass spectrometer in GC-MS provides a unique "fingerprint" (mass spectrum) for each compound, allowing for definitive identification. filab.frthermofisher.com While GC-MS is a powerful tool for various analyses, specific applications or detailed findings for this compound (PubChem CID 299322) using GC-MS were not found in the reviewed literature.

Gas Chromatography (GC)

Spectroscopic Approaches for this compound Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. They provide insights into the molecular structure, functional groups, and electronic properties of an analyte. journalspub.comrockymountainlabs.comresearchgate.netlehigh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions. journalspub.comrockymountainlabs.comlehigh.edu The resulting spectrum provides information about conjugated systems and chromophores within the molecule. journalspub.com For this compound, a UV-Vis spectrum would show characteristic absorption maxima related to its tricyclic structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, revealing the presence of specific functional groups. journalspub.comrockymountainlabs.comresearchgate.netlehigh.edu Each functional group absorbs IR radiation at characteristic frequencies, producing a unique IR spectrum that acts as a molecular fingerprint. journalspub.comresearchgate.net An IR spectrum of this compound would provide valuable information about its amine, aromatic, and alkyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the local environment of specific atomic nuclei (e.g., ¹H, ¹³C) within a molecule. rockymountainlabs.comresearchgate.netlehigh.edu It is a powerful tool for determining the complete molecular structure, including connectivity and stereochemistry. rockymountainlabs.comresearchgate.net For this compound, ¹H NMR and ¹³C NMR spectra would show distinct signals corresponding to the different hydrogen and carbon atoms in its tricyclic and side-chain structures, along with their coupling patterns and chemical shifts. lehigh.edu

Mass Spectrometry (MS): While often coupled with chromatography, MS can also be used as a standalone spectroscopic technique for molecular weight determination and fragmentation analysis. researchgate.netlehigh.edu It provides the molecular ion peak, which corresponds to the molecular weight of the compound, and characteristic fragment ions that help in deducing the molecular structure. researchgate.netlehigh.edu

While these spectroscopic techniques are routinely applied for the characterization of organic compounds, specific detailed spectroscopic data (UV-Vis absorption maxima, IR vibrational frequencies, or NMR chemical shifts and coupling constants) explicitly for this compound (PubChem CID 299322) were not found in the provided search results.

Bioanalytical Method Development for this compound in Biological Matrices (Preclinical)

Bioanalytical method development involves creating procedures for the quantitative estimation of drugs and their metabolites in biological matrices such as plasma, serum, blood, urine, or tissues, which is crucial for preclinical studies. ijpsjournal.comrfppl.co.ineuropa.euresearchgate.net The objective is to ensure accurate and reproducible quantification of the analyte in complex biological samples. ijpsjournal.comresearchgate.net

Key steps in bioanalytical method development include:

Sample Collection and Processing: This involves collecting biological samples and preparing them for analysis, often including steps like centrifugation to separate plasma or serum. rfppl.co.in

Sample Preparation/Clean-up: Biological matrices contain numerous endogenous compounds that can interfere with the analysis. Common sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comrfppl.co.inresearchgate.net These methods aim to remove interfering substances and concentrate the analyte. ijpsjournal.comrfppl.co.in

Selection of Analytical Technique: For drug quantification in biological matrices, LC-MS/MS is frequently the method of choice due to its high sensitivity and specificity, enabling the detection of low concentrations of analytes. ijpsjournal.comrfppl.co.in

The development of such methods for this compound in preclinical studies would be essential for understanding its pharmacokinetics, including absorption, distribution, metabolism, and excretion. rfppl.co.inresearchgate.net However, specific preclinical bioanalytical methods or detailed findings for this compound (PubChem CID 299322) in biological matrices were not identified in the reviewed literature.

Method Validation Parameters for this compound Analytical Assays

Method validation is the process of establishing documented evidence that an analytical procedure is suitable for its intended purpose, ensuring that it provides consistent, reliable, and accurate data. jetir.orgeuropa.euresearchgate.netscribd.comgsconlinepress.com The International Conference on Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods. jetir.orgresearchgate.netscribd.com

Key validation parameters typically assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netresearchgate.net

Accuracy: The closeness of agreement between the value accepted as a true value and the value found by the method. researchgate.netresearchgate.netscribd.com

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (different laboratories). researchgate.netresearchgate.netscribd.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.netscribd.com This is typically established with a minimum of five concentrations. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.netscribd.comnih.gov

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. researchgate.netscribd.com

Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netscribd.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition, pH) and provides an indication of its reliability during normal usage. researchgate.netresearchgate.netscribd.comgsconlinepress.com

For any analytical assay developed for this compound, rigorous validation according to these parameters would be essential to ensure the reliability and suitability of the method for its intended research or quality control purposes. However, specific validation data for this compound analytical assays were not found in the reviewed literature.

Emerging Research Paradigms and Future Directions for Prazepine Chemical Biology

Potential for Prazepine as a Chemical Probe in Biological Systems

The concept of a chemical probe involves using small molecules as highly selective and potent tools to modulate protein function within biological systems. These probes are crucial for target validation in drug development and for elucidating the roles of specific proteins in cellular and disease phenotypes opentargets.orgpromega.com. A high-quality chemical probe typically exhibits high affinity for its intended target, good cellular potency, excellent selectivity over closely related proteins, and a well-defined chemical structure and mechanism of inhibition promega.com.

Given the limited available information on this compound's specific mechanism of action beyond its classification as a tricyclic antidepressant wikipedia.org, its direct utility as a chemical probe has not been established. However, if this compound were to be developed into a chemical probe, it would necessitate rigorous characterization to meet these stringent criteria. This would involve demonstrating its ability to potently and selectively modulate a specific protein target within cells, without significantly affecting protein levels, thereby complementing genetic approaches like RNA interference (RNAi) and CRISPR opentargets.org. The development of such a probe would require identifying its precise molecular targets and validating their engagement in live cellular systems promega.com.

Integration of this compound Research with Systems Biology and Synthetic Biology Approaches

The integration of this compound research with systems biology and synthetic biology approaches represents a hypothetical yet promising direction for understanding its potential biological effects more comprehensively. Systems biology employs a multidisciplinary framework, combining experimental data, advanced microscopy, and computational modeling to unravel the complexities of biological systems, including gene regulatory networks and cellular behaviors cabd.esmit.edunih.gov. This approach is particularly valuable for analyzing large-scale datasets such as genomics, transcriptomics, and proteomics, which can reveal intricate interactions within a cellular or multicellular system mit.edu.

For a compound like this compound, where direct research is limited wikipedia.org, systems biology could hypothetically be applied to predict its broader impact on biological networks, even if its primary molecular targets are not fully elucidated. By analyzing its chemical structure and any available preliminary biological activity data, computational models could infer potential interactions and downstream effects across various cellular pathways. This could involve developing mathematical frameworks to investigate its effects on biological systems that exhibit multiple stable states, such as gene regulation or neural networks nwo.nl.

Synthetic biology, which involves engineering biological systems for specific purposes, could also hypothetically contribute to this compound research. While no direct applications exist for this compound, synthetic biology tools could be used in a general sense for constructing reporter systems to detect this compound's activity or for engineering cellular models to study its metabolism or potential interactions in a controlled environment.

Novel Target Identification and Validation Strategies for this compound-like Compounds

Given the limited characterization of this compound's specific molecular targets wikipedia.org, the application of modern target identification and validation strategies would be crucial if further research on this compound or its analogs were pursued. These strategies aim to precisely pinpoint the proteins or pathways through which a compound exerts its biological effects.

Common strategies for novel target identification include:

Phenotypic Screening Followed by Target Deconvolution: This involves observing a desired cellular or organismal phenotype induced by the compound and then employing various techniques (e.g., chemical proteomics, genetic screens) to identify the underlying molecular targets responsible for that phenotype.

Affinity-Based Proteomics: This method uses the compound as a bait molecule to capture and identify interacting proteins from complex biological lysates. Techniques like quantitative mass spectrometry can then be used to identify proteins that bind specifically to the compound promega.com.

Chemoproteomics: This broader approach utilizes chemical probes to profile protein-ligand interactions directly in living systems, providing insights into target engagement and selectivity.

Once potential targets are identified, robust validation strategies are essential to confirm their causal role in the compound's observed effects. These include:

Genetic Perturbations: Employing tools like CRISPR-Cas9 for gene knockout or knockdown, or RNAi for gene silencing, to mimic or abrogate the compound's effect by altering the expression or function of the hypothesized target opentargets.orgpromega.com.

Biochemical and Biophysical Assays: Direct measurement of the compound's interaction with the purified target protein (e.g., binding assays, enzyme activity assays) to confirm direct modulation.

Orthogonal Chemical Probes: Using a second, structurally distinct chemical probe that modulates the same target to confirm the observed phenotype, thereby ruling out off-target effects of the initial compound .

Computational and AI-Driven Discovery for this compound Analogs

The application of computational chemistry and artificial intelligence (AI) has revolutionized drug discovery, offering powerful tools for the design, optimization, and prediction of properties for novel chemical entities. For this compound, where extensive empirical data is lacking wikipedia.org, these approaches could hypothetically play a significant role in exploring its chemical space and identifying potential analogs with improved properties or defined targets.

Molecular Docking and Dynamics Simulations: If a putative target for this compound or its class (TCAs) is identified, molecular docking can predict how this compound might bind to the target protein, providing insights into potential binding sites and affinities. Molecular dynamics simulations can further explore the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate chemical structure with biological activity. By building QSAR models based on known TCAs or compounds with similar scaffolds, researchers could predict the activity, selectivity, and even potential off-target effects of hypothetical this compound analogs, guiding their design.

Machine Learning and Deep Learning: AI algorithms can be trained on vast datasets of chemical structures and their associated biological activities or physicochemical properties. These models can then be used to:

Generate Novel Analogs: De novo design algorithms can propose new chemical structures that are predicted to possess desired properties, potentially leading to novel this compound-like compounds.

Predict ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, accelerating the identification of compounds with favorable pharmacokinetic properties.

Identify Potential Targets: AI can infer potential biological targets based on a compound's structure, even without prior experimental data.

While direct AI/computational studies on this compound are not widely reported, these methods could be instrumental in a rational drug design pipeline aimed at re-evaluating or developing new compounds based on the this compound scaffold.

Methodological Advancements in Preclinical Research Relevant to this compound

Methodological advancements in preclinical research offer increasingly sophisticated tools for investigating the biological activities and potential mechanisms of compounds like this compound, even in the absence of extensive prior research. These advancements aim to provide more physiologically relevant and predictive data, bridging the gap between in vitro studies and in vivo outcomes.

Relevant advancements include:

Advanced In Vitro Models:

3D Cell Culture and Organoids: Unlike traditional 2D cell cultures, 3D models and organoids (self-organizing 3D tissue constructs derived from stem cells) better mimic the physiological environment and cellular interactions found in living tissues. These models can provide more accurate insights into a compound's efficacy and toxicity cabd.es.

Organ-on-a-Chip Technologies: These microfluidic devices contain living cells in a 3D architecture that simulates the physiological functions and mechanical forces of human organs. They offer a more complex and predictive in vitro system for studying drug responses, potentially reducing the need for extensive animal testing.

Sophisticated Animal Models: The development of more refined animal models, including genetically engineered models that mimic specific human diseases, allows for a more targeted investigation of compound effects in a complex living system. Advanced behavioral phenotyping and physiological monitoring in these models can provide detailed insights.

High-Throughput and High-Content Screening: Automation and advanced imaging techniques enable the rapid screening of large chemical libraries against various biological targets or phenotypic assays. High-content screening, in particular, extracts multiple parameters from each cell or well, providing a richer dataset for analysis.

Omics Technologies: Integration of genomics, transcriptomics, proteomics, and metabolomics data from preclinical studies can provide a holistic view of a compound's impact on biological systems, revealing pathway perturbations and potential biomarkers mit.edu.

Q & A

Basic Research Questions

How should researchers formulate a focused research question for studying Prazepine's pharmacological mechanisms?

A robust research question should align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

- "How does this compound (I) modulate neurotransmitter reuptake (O) in rodent models (P) compared to tricyclic antidepressants (C)?"

Begin with a literature review to identify gaps (e.g., conflicting results on this compound’s affinity for serotonin vs. norepinephrine transporters). Use databases like PubMed with search terms: "(this compound) AND (neurotransmitter reuptake) AND (in vivo OR in vitro)" .

What systematic approaches are recommended for conducting a literature review on this compound?

Adopt a scoping review methodology to map existing evidence:

Define inclusion/exclusion criteria (e.g., studies published between 1990–2025, peer-reviewed journals, preclinical/clinical data).

Use Boolean search strings: "(this compound) AND (pharmacokinetics OR pharmacodynamics) NOT (patent OR commercial)."

Screen results using tools like PRISMA flowcharts to avoid selection bias .

Synthesize findings thematically (e.g., efficacy, toxicity, mechanistic contradictions) .

How to design experiments assessing this compound's biochemical interactions?

- Experimental Design : Use a dose-response matrix to evaluate this compound’s effects across concentrations (e.g., 1 nM–100 µM) in cell cultures. Include positive/negative controls (e.g., imipramine for monoamine reuptake inhibition).

- Reproducibility : Document protocols per NIH guidelines (e.g., cell line authentication, solvent controls) .

- Statistical Power : Calculate sample sizes using G*Power to ensure ≥80% power for detecting effect sizes .

What ethical considerations apply to preclinical this compound studies involving animal models?

- Follow ARRIVE guidelines for reporting: Include species, strain, sex, and housing conditions.

- Justify sample sizes to minimize animal use.

- Obtain institutional ethics approval and declare compliance in manuscripts (e.g., "All procedures adhered to Directive 2010/63/EU") .

Advanced Research Questions

How can researchers resolve contradictions in this compound's reported efficacy across studies?

- Data Triangulation : Re-analyze raw data using multiple statistical models (e.g., Bayesian vs. frequentist approaches) to assess robustness .

- Methodological Audit : Compare experimental conditions (e.g., this compound’s solubility in different buffers, assay temperatures) .

- Replication Studies : Reproduce key findings in independent labs with blinded analysts .

What advanced methodologies optimize this compound detection in biological matrices?

- Analytical Techniques : Use UHPLC-MS/MS for high-sensitivity quantification in plasma. Validate methods per ICH guidelines (precision ±15%, LLOQ ≥1 ng/mL) .

- Sample Preparation : Compare protein precipitation vs. solid-phase extraction for recovery rates.

- Cross-Validation : Share raw chromatograms via repositories like Zenodo for peer verification .

How to integrate omics data into this compound's mechanism-of-action studies?

- Transcriptomics : Perform RNA-seq on this compound-treated neuronal cells. Use DAVID for pathway enrichment analysis (e.g., serotonin signaling).

- Proteomics : Apply SILAC labeling to quantify changes in transporter protein expression.

- Data Integration : Use tools like Cytoscape to map multi-omics interactions and prioritize targets .

What strategies enhance translational relevance of this compound research?

- Cross-Disciplinary Collaboration : Partner with clinicians to align preclinical findings with patient biomarkers (e.g., CSF monoamine levels).

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Simulate human dosing regimens using software like NONMEM .

- Biobanking : Archive tissue samples for future validation studies .

Methodological Tables

Table 1: Example Search Strategy for this compound Literature Reviews

Table 2: Common Pitfalls in this compound Experimental Design

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。